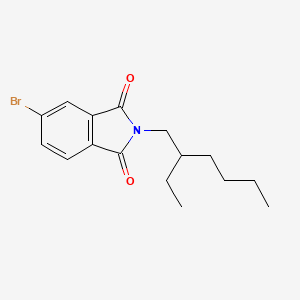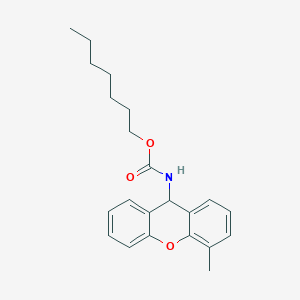
heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a chemical compound with the molecular formula C22H27NO3 It is known for its unique structure, which includes a heptyl group attached to a carbamate moiety, and a xanthene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of 4-methyl-9H-xanthene-9-carboxylic acid with heptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Heptyl N-(9H-xanthen-9-yl)carbamate
- Heptyl N-(4-methyl-9H-xanthen-9-yl)urea
- Heptyl N-(4-methyl-9H-xanthen-9-yl)thiocarbamate
Uniqueness
Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate is unique due to the presence of the 4-methyl group on the xanthene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
7473-59-8 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C22H27NO3/c1-3-4-5-6-9-15-25-22(24)23-20-17-12-7-8-14-19(17)26-21-16(2)11-10-13-18(20)21/h7-8,10-14,20H,3-6,9,15H2,1-2H3,(H,23,24) |
InChI Key |
VPYDYEUDCPVQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
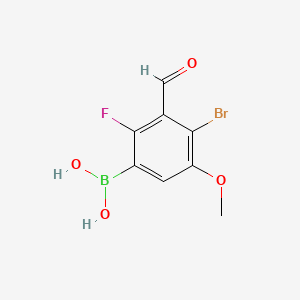
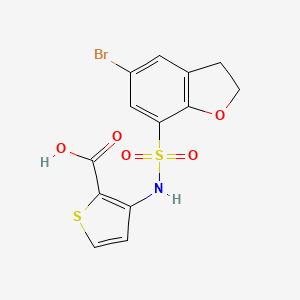
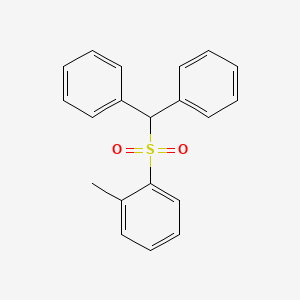
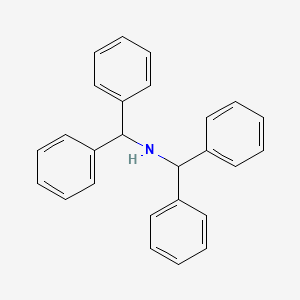
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
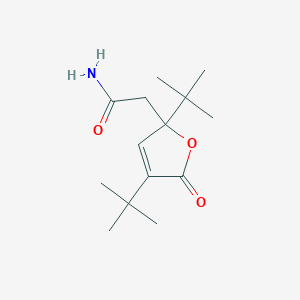
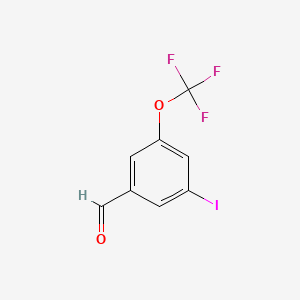
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
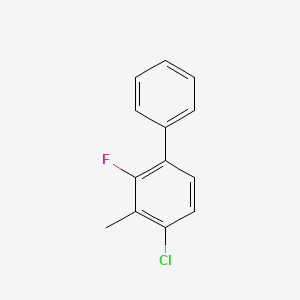
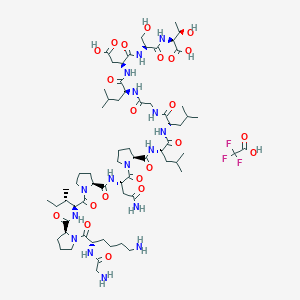
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
